2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2-oxo-1H-pyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c14-8-13-7-2-1-5-10(13)9-4-3-6-12-11(9)15/h3-4,6,8,10H,1-2,5,7H2,(H,12,15) |
InChI Key |
ARWDDEKOCPDJPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CNC2=O)C=O |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation
A robust approach involves three-component reactions combining 3-formylchromone, primary amines, and β-keto esters or amides. For instance, Maiti et al. demonstrated that 3-formylchromone reacts with benzylamine and ethyl 4,4,4-trifluoro-3-oxobutanoate under FeCl₃ catalysis to yield 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Adapting this method, substituting benzylamine with a piperidine derivative containing a protected formyl group could enable the formation of the target compound. Key steps include:
-
Michael Addition : The amine attacks the α,β-unsaturated carbonyl of 3-formylchromone.
-
Cyclization : Intramolecular lactamization forms the dihydropyridone ring.
-
Decarboxylation : Controlled hydrolysis avoids unwanted side reactions.
Optimization : Using PEG-400 as a solvent and CTAB as a phase-transfer catalyst (as reported for quinoline-3-carbaldehydes) improves yield (98%) and reduces reaction time (2.5 hours).
Nucleophilic Substitution Strategies
Piperidine Functionalization
The piperidine-1-carbaldehyde moiety can be synthesized via formylation of 2-substituted piperidines. For example, Slosse and Hootele described the formylation of 2-(2-oxopropyl)piperidine using DMF/POCl₃ (Vilsmeier-Haack reaction). Subsequent substitution at position 2 with a halogenated pyridone precursor (e.g., 3-bromo-2-pyridone) under basic conditions yields the target compound.
Key Data :
Aldol-Based Cyclization
Aldol Reaction with Pyridone Enolates
Štefane and Polanc’s boron-mediated aldol methodology offers a route to β-keto amides, which can cyclize to form dihydropyridones. Reacting a piperidine-4-carbaldehyde with a pyridone enolate (generated via LDA) facilitates C–C bond formation at position 3 of the pyridone. Acidic workup induces cyclization, yielding the target compound.
Mechanistic Insight :
-
Enolate formation from ethyl 4,4,4-trifluoro-3-oxobutanoate.
-
Aldol addition to piperidine-1-carbaldehyde.
Reductive Amination and Cyclization
Electroreductive Cyclization
Electrochemical methods provide a green alternative. A microreactor-based electroreductive cyclization of imines and dihaloalkanes (e.g., 1,2-dibromoethane) constructs the piperidine ring. Introducing a formyl group via oxidation of a hydroxymethyl intermediate (e.g., using MnO₂) followed by coupling with a preformed dihydropyridone moiety completes the synthesis.
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Scalability | Complexity |
|---|---|---|---|---|
| Multi-Component | FeCl₃-catalyzed cyclization | 28–86% | Moderate | Medium |
| Nucleophilic Sub. | CTAB/PEG-400 catalysis | 98% | High | Low |
| Aldol Cyclization | Boron enolate formation | 65–82% | Low | High |
| Electroreductive | Microreactor electrolysis | 60–75% | High | Medium |
Challenges and Mitigation Strategies
-
Formyl Group Reactivity : Protection as an acetal (e.g., using ethylene glycol) prevents undesired side reactions during substitutions.
-
Regioselectivity : CTAB enhances nucleophilic substitution at position 2 of quinoline derivatives, a principle applicable to pyridone systems.
-
Decarboxylation : Mild hydrolysis conditions (e.g., LiOH/THF) preserve the carboxylic acid intermediate .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde exhibit significant biological activities, which can be categorized as follows:
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound and its derivatives. For instance, compounds with similar structures have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .
Cytotoxicity
In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines. Some derivatives have shown IC50 values in the low micromolar range, indicating potential as anticancer agents .
Enzyme Inhibition
The compound may act as an inhibitor for enzymes involved in metabolic pathways relevant to various diseases. Notably, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is significant in the context of neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
Research on various cancer cell lines revealed that compounds with similar frameworks exhibited selective toxicity towards cancer cells while sparing normal cells. This suggests a promising potential for development into anticancer agents .
Mechanism of Action
The mechanism of action of 2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain neurotransmitter receptors, thereby modulating synaptic transmission and neuronal activity . The pathways involved often include inhibition of ionotropic glutamate receptors, which play a crucial role in excitatory neurotransmission.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several dihydropyridine and indole derivatives. Below is a systematic comparison:
Core Structural Analogs
Table 1: Key Structural Features and Properties
*Similarity scores based on structural overlap (0.0–1.0 scale) from .
Key Observations:
- Aldehyde vs. Ester/Carboxylic Acid : The aldehyde group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation), whereas ester or carboxylic acid derivatives () are more polar, affecting solubility and hydrogen-bonding capacity .
- Piperidine vs. Indole/Quinoline Cores: Piperidine confers conformational flexibility, while indole/quinoline analogs () exhibit planar aromatic systems that enhance π-π stacking in biological targets .
Table 2: Reported Bioactivities of Related Compounds
Key Insights:
- The target compound’s bioactivity remains underexplored in the provided evidence.
Biological Activity
Introduction
2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.30 g/mol |
| IUPAC Name | This compound |
| SMILES | O=CC1CCCN(C2=CNC(=O)C=C2)C1 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Glutamatergic System Modulation : Similar compounds have been shown to affect glutamatergic neurotransmission, which is crucial in neurological disorders such as epilepsy . The modulation of AMPA receptors may provide insights into its potential as an anticonvulsant agent.
- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties against several viruses. For instance, compounds with similar structures have demonstrated efficacy against the hepatitis A virus (HAV) and other viral strains .
Antiviral Efficacy
A study highlighted the synthesis of various heterocyclic derivatives based on the dihydropyridine framework, revealing their antiviral activities. Specific derivatives showed significant reductions in viral titers against rotavirus and adenovirus strains, indicating a promising avenue for further research into this compound's antiviral potential .
Anticancer Properties
Recent investigations into piperidine derivatives have suggested that compounds similar to this compound exhibit anticancer properties. For instance, certain derivatives demonstrated improved cytotoxicity against various cancer cell lines when compared to standard chemotherapeutics . The structure–activity relationship (SAR) studies indicated that modifications to the piperidine ring could enhance biological activity.
Neuroprotective Effects
Studies have also reported that related compounds can act as noncompetitive antagonists of AMPA-type glutamate receptors, which are implicated in neurodegenerative diseases . This suggests that this compound may possess neuroprotective properties worth exploring.
Q & A
Q. What are the common synthetic routes for 2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, substitution, and oxidation. Key steps include:
- Cyclization of pyridinone intermediates : Aromatic rings are formed using Lewis acids (e.g., AlCl₃) or bases under controlled temperatures (60–100°C) .
- Substitution at the N1 position : Piperidine derivatives are introduced via nucleophilic substitution, often requiring anhydrous solvents (e.g., DMF) and catalysts like CsF .
- Oxidation to carbaldehyde : Mild oxidizing agents (e.g., MnO₂) in dichloromethane or THF are used to avoid over-oxidation .
Q. Optimization Strategies :
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | AlCl₃, 80°C, DCM | 65–75 | |
| N1 Substitution | CsF, DMF, p-fluorobenzyl chloride | 80–85 | |
| Oxidation to aldehyde | MnO₂, CH₂Cl₂, rt | 70–78 |
Q. How is the structural characterization of this compound performed using crystallographic techniques?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystal growth : Slow evaporation from ethanol/water mixtures yields high-quality crystals .
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Refinement : SHELXL software refines atomic positions, thermal parameters, and hydrogen bonding networks .
Q. Critical Considerations :
Q. What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Metabolic stability : Microsomal assays (human liver microsomes, 1 mg/mL protein) quantify half-life (t₁/₂) via LC-MS .
- Permeability : Caco-2 cell monolayers assess passive diffusion (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- Enzyme inhibition : Fluorescence-based assays (e.g., CYP450 isoforms) screen for off-target interactions .
Advanced Research Questions
Q. How do substituents on the 2-oxo-1,2-dihydropyridine ring influence metabolic stability and permeability?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- N1 substituents : Bulky groups (e.g., 2-pyridyl) enhance metabolic stability by steric shielding of labile sites. For example, 2-pyridyl increases t₁/₂ from 15 min (unsubstituted) to >120 min .
- Electron-withdrawing groups : Fluorine or trifluoromethyl at C4 reduces oxidative metabolism by CYP3A4 .
Q. Table 2: Substituent Effects on Pharmacokinetic Properties
| Substituent | Metabolic t₁/₂ (min) | Caco-2 Papp (×10⁻⁶ cm/s) | Reference |
|---|---|---|---|
| H | 15 | 0.8 | |
| CH₃ | 30 | 1.2 | |
| 2-pyridyl | >120 | 2.5 |
Q. Mechanistic Insight :
- 2-pyridyl : Forms intramolecular hydrogen bonds, rigidifying the structure and reducing CYP450 access .
Q. What strategies resolve contradictions between computational predictions and experimental SAR data?
Methodological Answer:
- Free-energy perturbation (FEP) : Validates binding modes by simulating ligand-protein interactions (e.g., Tyk2 JH2 domain) .
- Crystallographic validation : Co-crystallization with target proteins (e.g., kinases) identifies unexpected binding pockets .
- Dose-response profiling : EC₅₀/IC₅₀ ratios differentiate true activity from assay artifacts .
Q. Case Study :
Q. How can high-throughput crystallography pipelines enhance structural analysis of derivatives?
Methodological Answer:
- Automated crystal screening : Robotics (e.g., Formulatrix NT8) tests 500+ crystallization conditions in 24 hours .
- Fragment screening : Soaks crystals with derivative libraries (10 mM in DMSO) to map binding hotspots .
- Data processing : SHELXE in pipelines rapidly phases data from small crystals (≤50 µm) .
Q. Table 3: Pipeline Efficiency Metrics
| Parameter | Traditional Methods | High-Throughput Pipeline |
|---|---|---|
| Crystallization success | 10–20% | 40–60% |
| Data collection time | 24–48 hours | 4–6 hours |
| Refinement resolution | 2.0 Å | 1.5–1.8 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
